A-443654

概要

準備方法

合成経路と反応条件

A-443654は、複数段階の化学プロセスによって合成されます。合成は通常、重要な中間体の形成、続いてそれらのカップリングおよびその後の官能基の修飾を伴います。正確な合成経路と反応条件は異なる場合がありますが、一般的には次の手順が含まれます。

インドール中間体の形成: 合成は、フィッシャーインドール合成反応によるインドール中間体の調製から始まります。

カップリング反応: インドール中間体は、塩基性条件下でピリジン誘導体とカップリングされて、this compoundのコア構造を形成します。

工業生産方法

This compoundの工業生産には、高い収率と純度を確保しながら、ラボスケールの合成プロセスをスケールアップすることが含まれます。 これには通常、温度、圧力、溶媒の選択などの反応条件の最適化、およびクロマトグラフィーや結晶化などの高度な精製技術の使用が必要です .

化学反応の分析

反応の種類

A-443654は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応を使用して、this compoundの官能基を修飾し、その活性を変化させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

がん研究: AKTシグナル伝達ががん細胞の生存と増殖において果たす役割を研究するために使用されます。

神経変性疾患: 研究は、パーキンソン病のモデルにおけるα-シヌクレイン発現の低減と小胞体ストレスおよびオートファジーの正常化におけるその可能性を示しています.

細胞シグナル伝達研究: This compoundは、AKTシグナル伝達の分子メカニズムとその細胞プロセスへの影響を調査するために使用されます.

科学的研究の応用

Cancer Research

A-443654 has been extensively studied for its role in cancer biology, particularly due to its ability to inhibit AKT, a key player in cell survival and proliferation pathways.

Case Studies

- Breast Cancer : Research indicates that this compound can effectively target breast cancer stem cells, suggesting its potential utility in overcoming treatment resistance associated with these cells .

- Neoplastic Transformation : Studies have demonstrated that this compound influences chemically induced neoplastic transformation, providing insights into its role as a therapeutic agent in cancer prevention and treatment .

Neurodegenerative Diseases

This compound has also been investigated for its therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.

Case Studies

- Parkinson's Disease Models : In preclinical models, this compound demonstrated the ability to lower α-synuclein levels and improve neuronal health. This was evidenced by its effects on autophagy markers and endoplasmic reticulum stress pathways, indicating a multifaceted approach to neuroprotection .

Potential for Personalized Medicine

This compound's specificity for the AKT pathway positions it as a promising candidate for personalized medicine approaches in oncology and neurology. The ability to tailor treatments based on individual tumor profiles or genetic predispositions could enhance therapeutic efficacy while minimizing adverse effects.

Data Summary Table

作用機序

A-443654は、AKTキナーゼのATP結合部位に結合することにより効果を発揮し、それらの活性を阻害します。この阻害は、細胞生存と増殖経路に関与する下流標的のリン酸化と活性化を防ぎます。 この化合物の作用機序には、AKTのフィードバック調節の阻害が含まれ、調節部位(Thr308およびSer473)での過リン酸化につながります .

類似の化合物との比較

This compoundは、AKTの3つのアイソフォーム(AKT1、AKT2、およびAKT3)すべてに対して高い選択性と効力を有することが特徴です。類似の化合物には以下が含まれます。

トリプトライド: がん治療に適用される別の強力な阻害剤。

OTS-167: がん幹細胞を標的とするその有効性で知られています。

キナクリン: がん幹細胞の分化を誘導する能力のために、がん研究で使用されます.

This compoundは、AKTキナーゼの特異的な阻害とそのさまざまな研究分野における幅広い適用可能性により際立っています。

類似化合物との比較

A-443654 is unique in its high selectivity and potency against all three isoforms of AKT (AKT1, AKT2, and AKT3). Similar compounds include:

Triptolide: Another potent inhibitor with applications in cancer therapy.

OTS-167: Known for its efficacy in targeting cancer stem cells.

Quinacrine: Used in cancer research for its ability to induce differentiation in cancer stem cells.

This compound stands out due to its specific inhibition of AKT kinases and its broad applicability in various research fields.

生物活性

A-443654 is a potent ATP-competitive inhibitor of the protein kinase Akt, which plays a critical role in various cellular processes, including metabolism, proliferation, and survival. This compound has garnered attention for its diverse biological activities, particularly in cancer research and neurodegenerative diseases.

This compound inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) and has demonstrated a unique ability to induce paradoxical hyperphosphorylation of Akt at Thr308 and Ser473 sites. This phenomenon occurs despite the inhibition of Akt's kinase activity, suggesting that this compound disrupts feedback regulation within the PI3K/Akt/mTOR signaling pathway. The hyperphosphorylation can be attributed to two potential mechanisms:

- Extrinsic Feedback : Inhibition of upstream kinases that normally regulate Akt phosphorylation.

- Intrinsic Mechanism : Direct binding of this compound to Akt's ATP-binding site, which triggers hyperphosphorylation independent of pathway feedback effects .

Inhibition of α-Synuclein Expression

Recent studies have highlighted the potential of this compound in reducing α-synuclein expression, which is significant in the context of Parkinson's disease (PD). A high-throughput screening identified this compound as a potent inhibitor of SNCA expression in cellular models. Specifically:

- In HEK-293 cells with expanded ATXN2 repeats, this compound treatment normalized SNCA mRNA levels and reduced α-synuclein monomers and oligomers.

- The compound also restored autophagy and endoplasmic reticulum (ER) stress markers, indicating its role in mitigating cellular stress associated with α-synuclein accumulation .

Effects on Cancer Cells

This compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. The compound increases the expression of pro-apoptotic proteins such as PUMA and NOXA while decreasing MCL-1 levels, suggesting its potential as a therapeutic option for CLL. Notably, these effects occur independently of TP53 status, indicating a broad applicability across different genetic backgrounds in cancer .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Case Studies

- Parkinson's Disease Model : In a study utilizing iPSC-derived dopaminergic neurons from patients with SNCA triplication, treatment with 0.1 μM this compound significantly reduced α-synuclein monomer levels by over threefold after 48 hours .

- Chronic Lymphocytic Leukemia : In CLL models, this compound induced apoptosis through modulation of apoptotic pathways, demonstrating its therapeutic potential beyond solid tumors .

特性

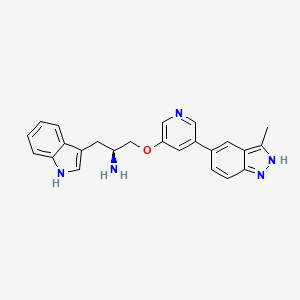

IUPAC Name |

(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTBGJGMTBHQTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436347 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552325-16-3 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-443654 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of A-443654?

A1: this compound is a potent and selective inhibitor of Akt kinases, specifically targeting the ATP-binding pocket of Akt1, Akt2, and Akt3. [, , , ]

Q2: How does this compound inhibit Akt kinases?

A2: this compound competitively binds to the ATP-binding site of Akt kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, , ]

Q3: What is the significance of Akt kinases in cancer?

A3: Akt kinases play a central role in cellular growth, survival, metabolism, and angiogenesis, processes frequently dysregulated in cancer. [, , ]

Q4: What are the downstream consequences of this compound-mediated Akt inhibition?

A4: this compound inhibits Akt-dependent signal transduction, leading to:

- Reduced cell proliferation: by inducing cell cycle arrest at the G2/M phase. [, ]

- Increased apoptosis: through activation of caspase cascades and modulation of Bcl-2 family proteins. [, , ]

- Decreased tumor growth: observed both in vitro and in vivo models. [, ]

Q5: Does this compound impact other signaling pathways besides Akt?

A5: While highly selective for Akt, this compound has been shown to indirectly influence other signaling pathways, including:

- mTOR pathway: Inhibition of Akt by this compound can lead to modulation of mTORC1 and mTORC2 activity. [, , ]

- Aurora A kinase: this compound can indirectly downregulate Aurora A kinase expression, contributing to its anti-proliferative effects. []

Q6: this compound has been observed to cause paradoxical Akt hyperphosphorylation. What is the mechanism behind this observation?

A6: Although this compound inhibits Akt kinase activity, it also induces a conformational change in Akt that renders it resistant to dephosphorylation by phosphatases. This resistance leads to the accumulation of phosphorylated Akt even in the presence of the inhibitor. [, , ]

Q7: What structural modifications of this compound have been explored?

A7: Researchers have synthesized analogs of this compound, exploring modifications to the indazole moiety, to develop analog-sensitive versions of Akt for chemical genetic studies. This approach enables the selective inhibition of specific Akt isoforms to dissect their individual functions. [, ]

Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?

A8: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:

- Hematological malignancies: T-cell acute lymphoblastic leukemia (T-ALL) [, ] and chronic lymphocytic leukemia (CLL) [, ]

- Solid tumors: Glioblastoma [], breast cancer [], rhabdomyosarcoma, and neuroblastoma [].

Q9: Has this compound shown efficacy in combination therapies?

A9: Yes, synergistic effects have been observed when this compound is combined with:

- DNA-damaging agents: such as doxorubicin, cisplatin, and melphalan. [, , , ]

- mTOR inhibitors: such as rapamycin. [, ]

Q10: What are the limitations of this compound as a potential therapeutic agent?

A10: Despite promising preclinical data, this compound exhibits a narrow therapeutic window, with efficacy achieved at doses close to the maximally tolerated dose. This narrow window is primarily attributed to metabolic toxicities, including hyperglycemia and weight loss. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。